
Mono(3-oxobutyl) Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(3-oxobutyl) Phthalate is an organic compound with the molecular formula C12H12O5 It is a phthalate ester, which is a class of compounds commonly used as plasticizers These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-oxobutyl) Phthalate typically involves the esterification of phthalic anhydride with 3-oxobutanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to achieve the required purity levels for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Mono(3-oxobutyl) Phthalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles, including amines and alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mono(3-oxobutyl) Phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of flexible plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Mono(3-oxobutyl) Phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to changes in gene expression and cellular function, potentially resulting in adverse health effects.
Comparación Con Compuestos Similares
Similar Compounds
- Mono(2-ethylhexyl) Phthalate
- Mono(2-ethylhexyl) Terephthalate
- Mono(2-ethylhexyl) Adipate
Comparison
Mono(3-oxobutyl) Phthalate is unique due to its specific ester group, which imparts distinct chemical properties compared to other phthalates. For example, Mono(2-ethylhexyl) Phthalate is more commonly used as a plasticizer, but this compound may offer different reactivity and biological effects due to its unique structure.
Propiedades
Fórmula molecular |
C12H12O5 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
2-(3-oxobutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H12O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
Clave InChI |
KRPHGQSWTJFGQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


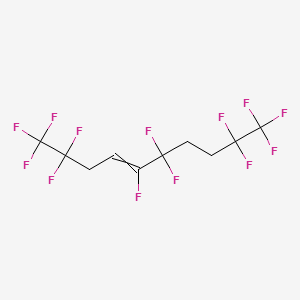
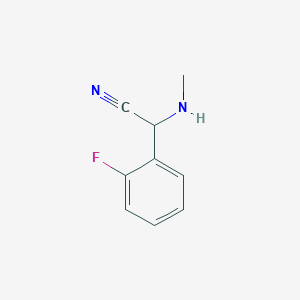
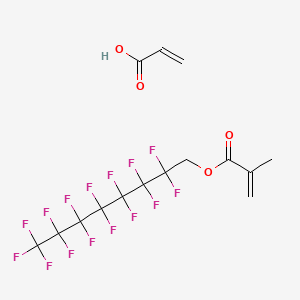

![3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B13420599.png)

![3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B13420620.png)
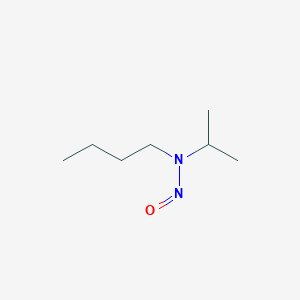
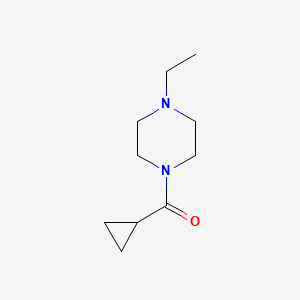
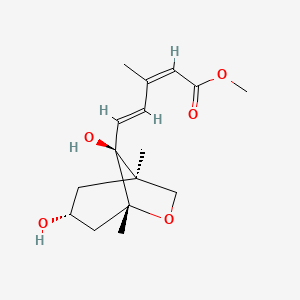
![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
